![molecular formula C18H20N2O5 B5374788 N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5374788.png)
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
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Overview
Description
N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly known as HPCVF, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of HPCVF involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are important structures involved in cell division and cell migration. By inhibiting their formation, HPCVF can prevent cancer cell growth and metastasis.
Biochemical and Physiological Effects:
HPCVF has been shown to induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. HPCVF has also been shown to have antioxidant properties, which can potentially protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using HPCVF in lab experiments is its high potency and selectivity towards cancer cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of HPCVF.
Future Directions
There are several potential future directions for research on HPCVF. One area of interest is the development of HPCVF analogs with improved solubility and potency. Another potential direction is the investigation of HPCVF's potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to determine the safety and efficacy of HPCVF in vivo and its potential as a therapeutic agent for cancer and other diseases.
Synthesis Methods
HPCVF can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 3-hydroxypropylamine, followed by the addition of furan-2-carboxylic acid and subsequent dehydration. The final product is obtained through purification and isolation.
Scientific Research Applications
HPCVF has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that HPCVF can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. HPCVF has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[(E)-3-(3-hydroxypropylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-14-7-5-13(6-8-14)12-15(17(22)19-9-3-10-21)20-18(23)16-4-2-11-25-16/h2,4-8,11-12,21H,3,9-10H2,1H3,(H,19,22)(H,20,23)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQAYMFAJITFFN-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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